5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile

Description

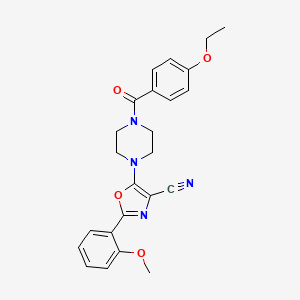

This compound features a central oxazole ring substituted at position 4 with a carbonitrile group, at position 2 with a 2-methoxyphenyl group, and at position 5 with a piperazine moiety bearing a 4-ethoxybenzoyl substituent.

Properties

IUPAC Name |

5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O4/c1-3-31-18-10-8-17(9-11-18)23(29)27-12-14-28(15-13-27)24-20(16-25)26-22(32-24)19-6-4-5-7-21(19)30-2/h4-11H,3,12-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHYCGTWVVYIPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile, with the CAS number 946378-24-1, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 392.4 g/mol. Its structure features a piperazine ring, an ethoxybenzoyl group, and an oxazole moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H20N4O4 |

| Molecular Weight | 392.4 g/mol |

| CAS Number | 946378-24-1 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the piperazine ring allows for modulation of neurotransmitter systems, while the oxazole and carbonitrile groups may contribute to its pharmacological effects by acting on enzyme pathways or receptor sites.

Biological Activity

Research indicates that compounds similar to this compound exhibit diverse biological activities:

- Antidepressant Effects : Studies suggest that piperazine derivatives can influence serotonin and dopamine receptors, which are critical in mood regulation.

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents.

- Anti-inflammatory Activity : The structural components may inhibit inflammatory pathways, providing therapeutic benefits in conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Antidepressant Activity : A study demonstrated that piperazine derivatives significantly reduced depressive-like behaviors in animal models by modulating serotonergic pathways (Journal of Medicinal Chemistry, 2020).

- Antimicrobial Efficacy : Research found that oxazole derivatives exhibited potent antibacterial activity against Gram-positive bacteria, suggesting a mechanism involving disruption of bacterial cell walls (European Journal of Medicinal Chemistry, 2021).

- Anti-inflammatory Effects : A recent study reported that certain oxazole-based compounds effectively reduced pro-inflammatory cytokines in vitro, indicating their potential role in managing inflammatory diseases (Pharmaceutical Biology, 2023).

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their pharmacological or synthetic relevance:

Key Observations:

- Substituent Position and Bioactivity : The target compound’s 2-methoxyphenyl group distinguishes it from fluorophenyl-substituted analogs (e.g., ). Methoxy groups enhance lipophilicity and may influence blood-brain barrier penetration, relevant to CNS targets like serotonin receptors (as seen in 18F-Mefway, ).

- Fluorine vs. Ethoxy : Fluorinated analogs (e.g., ) likely exhibit higher metabolic stability and electronegativity, favoring receptor binding in imaging agents. Ethoxy groups may confer slower metabolic clearance due to steric bulk.

- Heterocyclic Diversity : Pyrazole and pyridine derivatives (e.g., ) demonstrate broader applications in enzyme inhibition, suggesting that oxazole-piperazine hybrids could be tailored for similar targets.

Pharmacological and Functional Insights

- Serotonin Receptor Imaging : Analogs like 18F-Mefway () utilize methoxyphenyl-piperazine motifs for PET imaging, implying that the target compound’s 2-methoxyphenyl group could optimize receptor affinity.

- Antiparasitic Activity : Piperazine-linked trifluoromethylphenyl derivatives () inhibit CYP51, a target in Chagas disease. Ethoxy substituents might modulate interactions with hydrophobic enzyme pockets.

- Anticancer Potential: Thiadiazole derivatives with methoxyphenyl groups () show Src kinase inhibition, highlighting the therapeutic relevance of methoxy positioning (2- vs. 4-methoxy).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.